An In-depth Technical Guide to OLHHA (N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide)
An In-depth Technical Guide to OLHHA (N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide)
For Correspondence: [Provided on request]
Abstract
OLHHA, or N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide, is a synthetic compound emerging as a promising therapeutic agent with a multi-target mechanism of action. A conjugate of oleic acid and an amphetamine derivative, OLHHA has demonstrated significant potential in preclinical studies for the management of metabolic and liver-related disorders.[1][2][3] This technical guide provides a comprehensive overview of OLHHA, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed summaries of key experimental data are presented in tabular format, and relevant signaling pathways and experimental workflows are visualized using the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
OLHHA is a novel chemical entity that has garnered attention for its dual-action capabilities as a cannabinoid type 1 (CB1) receptor antagonist and a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[4][5][6] This dual functionality positions OLHHA as a unique candidate for addressing complex disease states such as non-alcoholic fatty liver disease (NAFLD) and obesity. Preclinical investigations, primarily in the Zucker rat model of genetic obesity, have highlighted its efficacy in reducing hepatic steatosis, improving lipid profiles, and exerting anti-inflammatory and anti-apoptotic effects in the liver.[1][2][3] Furthermore, OLHHA has shown potential in reducing alcohol consumption.[5][7] This guide will delve into the technical details of OLHHA, providing a foundational resource for its further investigation and potential clinical development.
Chemical Properties and Synthesis
OLHHA is characterized by the following properties:
| Property | Value |
| IUPAC Name | N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide |
| Molecular Formula | C27H45NO3 |
| Molecular Weight | 431.65 g/mol |
| CAS Number | 1258011-97-0 |
| Appearance | Not specified in available literature |
| Solubility | Soluble in 5% Tween 80 in saline for in vivo administration |
The synthesis of OLHHA has been previously described by Almeida et al. in 2010 and is also detailed in the International Patent Application No. WO 2011076966 A1. The synthesis involves the conjugation of oleic acid with a metabolite of 3,4-methylenedioxymethamphetamine.[5]
Mechanism of Action
OLHHA's therapeutic effects are primarily attributed to its dual modulation of the CB1 receptor and PPAR-α.
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CB1 Receptor Antagonism: The overactivation of the endocannabinoid system, particularly through CB1 receptors, is implicated in the pathophysiology of obesity and related metabolic disorders.[8] CB1 receptor activation in the liver promotes de novo fatty acid synthesis.[5] By acting as an antagonist, OLHHA is thought to counteract these effects, contributing to reduced food intake and decreased lipogenesis.[5]
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PPAR-α Agonism: Peroxisome proliferator-activated receptor alpha is a nuclear receptor that plays a crucial role in regulating lipid metabolism, particularly fatty acid oxidation. Activation of PPAR-α leads to the upregulation of genes involved in the breakdown of fatty acids, thereby reducing lipid accumulation in the liver.[1]
The synergistic action of CB1 antagonism and PPAR-α agonism is believed to be central to OLHHA's potent anti-steatotic and metabolic regulatory effects.[1]
Biological and Pharmacological Activities
Hepatoprotective and Anti-steatotic Effects
Chronic administration of OLHHA to obese Zucker rats has been shown to significantly reduce hepatic lipid accumulation and circulating triglyceride levels. This anti-steatotic effect is associated with a downregulation of lipogenic enzymes such as fatty acid synthase (FAS) and HMG-CoA reductase (HMGCR).[1] Histological analysis of liver tissue from treated animals confirmed a reduction in fat accumulation.[1] Additionally, OLHHA exhibits anti-apoptotic effects in the liver, as evidenced by a decrease in caspase-3 positive cells.
Anti-Obesity and Metabolic Effects
OLHHA has demonstrated inhibitory effects on feeding behavior, contributing to its anti-obesity properties. In lean Zucker rats, it has been shown to reduce body weight gain.[8]
Antioxidant Activity
The presence of a dihydroxyphenyl ring in its structure endows OLHHA with antioxidant properties, including the ability to scavenge free radicals and inhibit low-density lipoprotein (LDL) oxidation.[1][9]
Alcohol Intake Inhibition
OLHHA has been identified as a potent inhibitor of alcohol intake, with an EC50 of 0.2 mg/kg.[6][7]
Preclinical Data
The majority of preclinical data for OLHHA comes from studies in the Zucker rat, a well-established model of genetic obesity and metabolic syndrome.
In Vivo Efficacy in Zucker Rats
| Parameter | Model | Treatment | Duration | Key Findings | Reference |
| Liver Fat Content | Obese Zucker Rats | 5 mg/kg/day, i.p. | 15 days | Significant reduction in hepatic lipid accumulation. | [1] |
| Plasma Triglycerides | Obese Zucker Rats | 5 mg/kg/day, i.p. | 15 days | Significant reduction in circulating triglyceride levels. | [1] |
| Liver Damage Markers | Obese Zucker Rats | 5 mg/kg/day, i.p. | 15 days | General improvement in plasma parameters related to liver damage. | [1] |
| Body Weight | Lean Zucker Rats | Not specified | Not specified | Reduced body weight gain. | [8] |
Safety Pharmacology
| Assay | Result | Implication | Reference |
| hERG Channel Inhibition | IC50 > 150 µM | Low risk of drug-induced cardiac arrhythmia. | [1] |
| Cytochrome P450 Inhibition | Moderate to weak inhibitor | Low likelihood of drug-drug interactions. | [1] |
Experimental Protocols
In Vivo Study in Zucker Rats
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Animal Model: Male lean and obese Zucker rats. This strain has a mutation in the leptin receptor, leading to hyperphagia and obesity.[1]
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Drug Administration: OLHHA was dissolved in a vehicle of 5% Tween 80 in saline and administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight for 15 days.
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Sample Collection: At the end of the treatment period, plasma and liver samples were collected for biochemical, molecular, and histological analyses.[1]
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Biochemical Analysis: Plasma levels of triglycerides and liver enzymes were measured.
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Molecular Analysis: mRNA and protein expression of key enzymes involved in lipid metabolism (e.g., FAS, HMGCR) were evaluated in liver samples.[1]
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Histological Analysis: Liver sections were stained to assess fat accumulation and immunohistochemistry was performed to detect markers of apoptosis (e.g., caspase-3).
In Vitro Safety Assays
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hERG Channel Assay: The inhibitory activity of OLHHA on the human ether-à-go-go-related gene (hERG) channel was assessed to evaluate its potential for cardiotoxicity. The IC50 value was determined to be greater than 150 µM.[1]
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Cytochrome P450 (CYP) Activity Assay: The potential of OLHHA to inhibit various CYP isoforms was evaluated to assess the risk of drug-drug interactions. The IC50 values were found to be higher than those of control inhibitors, suggesting that OLHHA is a moderate to weak CYP inhibitor.[1]
Conclusion and Future Directions
OLHHA is a promising preclinical candidate with a unique dual mechanism of action that addresses key pathways in the pathogenesis of NAFLD and metabolic syndrome. Its demonstrated efficacy in reducing hepatic steatosis, improving lipid profiles, and its favorable safety profile in animal models warrant further investigation. Future studies should focus on elucidating the detailed molecular mechanisms underlying its hepatoprotective effects, exploring its therapeutic potential in other models of liver disease, and conducting comprehensive pharmacokinetic and toxicological studies to support its potential transition to clinical trials. The synergistic effects of combining OLHHA with other therapeutic agents, such as GLP-1 receptor agonists, also represent an interesting avenue for future research.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. An automated, high-throughput, 384 well Cytochrome P450 cocktail IC50 assay using a rapid resolution LC-MS/MS end-point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
